

# Tert-butyl 9-aminononanoate molecular weight and formula

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Compound of Interest

Compound Name: Tert-butyl 9-aminononanoate

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# In-Depth Technical Guide to Tert-butyl 9aminononanoate

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **tert-butyl 9-aminononanoate**, a key chemical intermediate in the development of targeted protein degradation therapeutics. The document details its molecular properties, synthesis, and its crucial role as a precursor to linkers used in Proteolysis Targeting Chimeras (PROTACs). A significant focus is placed on its application in the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase for the degradation of the oncogenic protein, Enhancer of Zeste Homolog 2 (EZH2). This guide includes a summary of its chemical and physical properties, a detailed, though generalized, experimental protocol for its synthesis, and a visualization of the pertinent biological pathway.

## **Core Molecular and Physical Properties**

**Tert-butyl 9-aminononanoate** is an aliphatic amino acid ester. The presence of a terminal amino group and a carboxylic acid protected as a tert-butyl ester makes it a valuable building block in multi-step organic synthesis, particularly in the construction of bifunctional molecules.



Property	Value	Source
Molecular Formula	C13H27NO2	
IUPAC Name	tert-butyl 9-aminononanoate	
CAS Number	134857-22-0	
Molecular Weight	229.36 g/mol	Calculated
Physical Form	Liquid	
Purity	Typically ≥98%	
Storage Conditions	Keep in dark place, inert atmosphere, store in freezer, under -20°C	

# Role in Targeted Protein Degradation and Signaling Pathway

**Tert-butyl 9-aminononanoate** serves as a precursor for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2]

In the context of cancer therapy, PROTACs derived from **tert-butyl 9-aminononanoate** are designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers, where it plays a role in oncogenesis that is not solely dependent on its catalytic activity.[3][4] By inducing the degradation of the entire EZH2 protein, these PROTACs can overcome the limitations of catalytic inhibitors and suppress both the canonical and non-canonical functions of EZH2.[3][4]

The general mechanism of action for a VHL-recruiting EZH2 PROTAC is as follows:

 The PROTAC simultaneously binds to the EZH2 protein and the VHL E3 ligase, forming a ternary complex.



- This proximity induces the VHL E3 ligase to polyubiquitinate EZH2.
- The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.

Below is a diagram illustrating this signaling pathway.



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Caption: PROTAC-mediated degradation of EZH2 via VHL E3 ligase recruitment.

## **Experimental Protocols**

While a specific, detailed synthesis protocol for **tert-butyl 9-aminononanoate** from a peer-reviewed publication is not readily available, a general and plausible method can be derived from established procedures for the tert-butylation of amino acids. The following protocol is a generalized representation based on common laboratory practices for esterification of amino acids using isobutylene and an acid catalyst.

#### Synthesis of tert-butyl 9-aminononanoate

This procedure involves the direct esterification of 9-aminononanoic acid using isobutylene with a strong acid catalyst.

#### Materials:

9-aminononanoic acid



- Dioxane or Dichloromethane (solvent)
- Isobutylene (liquid, handled with care at low temperatures)
- p-Toluenesulfonic acid (PTSA) or Sulfuric acid impregnated on silica
- 10% Sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Dry diethyl ether
- Hydrochloric acid (HCI) gas or a solution in an appropriate solvent

#### Procedure:

- Reaction Setup: In a pressure-rated vessel (autoclave), suspend 9-aminononanoic acid in a suitable solvent such as dioxane or dichloromethane.
- Addition of Catalyst and Reagent: Add a catalytic amount of a strong acid, such as ptoluenesulfonic acid or sulfuric acid impregnated on silica. Cool the mixture and add an excess of liquid isobutylene.
- Reaction: Seal the vessel and stir the reaction mixture at room temperature for 4-5 days. The
  progress of the reaction should be monitored by a suitable analytical technique such as Thin
  Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: After the reaction is complete, carefully vent the excess isobutylene. Wash the reaction mixture sequentially with a 10% sodium bicarbonate solution, water, and brine.
- Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **tert-butyl 9-aminononanoate** as a free base.
- Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.



• Salt Formation (Optional, for storage or further reaction): For conversion to the hydrochloride salt, dissolve the free base in dry diethyl ether and cool the solution to -20°C. Slowly add one equivalent of a solution of HCl in ether. The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired scale. Safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, should be strictly followed, especially when handling isobutylene and strong acids.

## Conclusion

**Tert-butyl 9-aminononanoate** is a valuable chemical tool for researchers and professionals in the field of drug discovery and development. Its role as a precursor to PROTAC linkers highlights its importance in the rapidly advancing area of targeted protein degradation. The ability to facilitate the recruitment of the VHL E3 ligase for the degradation of oncogenic proteins like EZH2 underscores its therapeutic potential. Further research and development of synthetic methodologies and applications of this compound are likely to contribute significantly to the creation of novel cancer therapies.

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